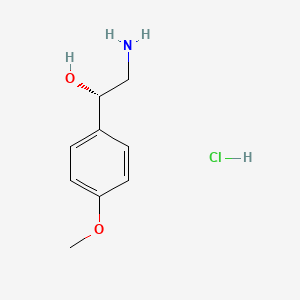

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride

Description

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative characterized by a 4-methoxyphenyl group attached to a stereogenic carbon bearing an amino alcohol moiety. Its molecular formula is C₉H₁₄ClNO₂ (Mol. Weight: ~209.67 g/mol), with a CAS number 1247538-59-5 . The compound is synthesized via stereoselective methods, often involving chiral resolution using agents like camphorsulfonic acid . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, such as intermediates in antidepressant synthesis (e.g., venlafaxine analogs) .

Properties

Molecular Formula |

C9H14ClNO2 |

|---|---|

Molecular Weight |

203.66 g/mol |

IUPAC Name |

(1S)-2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

CDNSABGZBDLITM-SBSPUUFOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)O.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chiral Imine Intermediate and Catalytic Hydrogenation (Patented Process)

A well-documented and industrially relevant method is described in a 2015 patent (WO2015159170A2), which outlines a multi-step process:

Step (a): Formation of Chiral Imine Intermediate

- React 4-methoxyacetophenone (100 g, 0.66 mol) with (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol) in toluene (600 mL) under reflux.

- Use p-toluenesulfonic acid (5 g, 0.02 mol) as catalyst.

- Remove water azeotropically using a Dean-Stark apparatus over 10-12 hours.

- After reaction completion, cool and wash the organic layer with 10% sodium carbonate and brine.

- Dry over sodium sulfate and concentrate to obtain the imine intermediate as a syrup (approx. 180 g).

Step (b): Catalytic Hydrogenation to Chiral Amine

- Dissolve the imine intermediate in ethyl acetate (800 mL).

- Stir with 10% Pd/C catalyst (7.2 g) under hydrogen atmosphere at 35-40°C for 10-12 hours.

- Filter off catalyst and concentrate to get crude amine.

- Treat crude amine with p-toluenesulfonic acid in ethyl acetate at 45-50°C to form the p-toluenesulfonate salt.

- Cool to 5-10°C, stir for 6 hours, then filter and dry to obtain a white crystalline salt.

Step (c): Conversion to Free Base and Hydrochloride Salt Formation

- Suspend the p-toluenesulfonate salt in water (950 mL).

- Add 10% sodium hydroxide solution (250 mL) to basify and extract with methylene dichloride (2 × 350 mL).

- Dry organic layers over sodium sulfate and concentrate to yield the free base.

- Hydrogenate the free base in methanol with 10% Pd/C at 50-55°C for 10-12 hours.

- Filter catalyst and concentrate crude product.

- Add isopropanol and 14% isopropanol/hydrochloric acid solution, stir for 30 minutes.

- Concentrate and crystallize from ethyl acetate to obtain (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride as white crystalline solid.

| Parameter | Value |

|---|---|

| Yield | 105.0 g (from 100 g starting ketone) |

| Melting Point | 178.2 - 180.0 °C |

| Optical Rotation [α]25D | +79° (c=0.25 in MeOH) |

| Chiral Purity (HPLC) | 100% |

This method ensures high enantiomeric excess and purity suitable for pharmaceutical applications.

Comparative Summary of Preparation Methods

| Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Imine formation and hydrogenation (Patented) | Chiral imine intermediate from 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine, followed by Pd/C hydrogenation and salt formation | High chiral purity, scalable, well-characterized | Multi-step, requires handling of Pd/C and H2 |

| Base-catalyzed fluorinated ketone derivatives | Synthesis of fluorinated analogues for radiolabeling | Useful for radiochemical studies and analogues | Not direct synthesis of target hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound may be used to study the effects of phenylethanolamines on biological systems. It can serve as a model compound to investigate receptor binding and signal transduction pathways.

Medicine

In medicine, derivatives of phenylethanolamines are known for their pharmacological activities. They may act as sympathomimetic agents, influencing the cardiovascular system and other physiological processes.

Industry

In the industrial sector, (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride can be used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to adrenergic receptors, leading to the activation of downstream signaling pathways. This can result in various physiological effects, such as increased heart rate or vasoconstriction.

Comparison with Similar Compounds

Key Structural Features

Structural Insights :

- Chirality : The (1S) configuration is critical for biological activity; enantiomers may exhibit divergent pharmacokinetics .

- Functional Group Variations : Replacement of -OH with -COOH (as in ) alters solubility and hydrogen-bonding capacity.

Structure-Activity Relationship (SAR) and Pharmacological Implications

Impact of Substituents

- 4-Methoxy Group : Enhances lipophilicity and CNS penetration, critical for antidepressants .

- Fluoro vs. Methoxy : Fluorinated analogs (e.g., ) exhibit altered metabolic stability but reduced serotonin reuptake inhibition compared to methoxy derivatives .

- Amino Alcohol vs. Carboxylic Acid: The hydroxyl group in the target compound supports hydrogen bonding with targets (e.g., monoamine transporters), while carboxylic acid derivatives () may limit blood-brain barrier permeability .

Chirality and Bioactivity

- (1S) Configuration: Demonstrated higher affinity for serotonin/norepinephrine transporters compared to (1R) enantiomers in preclinical models .

Physicochemical Properties

| Property | Target Compound | 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl | (2S,3S)-2-amino-3-(4-methoxyphenyl)butanoic acid HCl |

|---|---|---|---|

| Molecular Weight | 209.67 g/mol | 205.66 g/mol | ~250 g/mol |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | High (HCl salt) | Moderate (HCl salt) | Low (carboxylic acid) |

| Chirality | (1S) | Racemic | (2S,3S) |

Notes: Hydrochloride salts generally improve aqueous solubility, favoring oral bioavailability .

Biological Activity

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral organic compound with significant potential in medicinal chemistry, primarily due to its interactions with neurotransmitter systems. The compound's structure features an amino alcohol configuration with a methoxy-substituted phenyl group, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 216.69 g/mol

The presence of amino and hydroxyl functional groups enhances the compound's reactivity and interaction with biological systems, making it a candidate for various pharmacological studies.

The biological activity of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is primarily attributed to its interaction with neurotransmitter receptors. It has been suggested that the compound may act as an agonist or antagonist, modulating the activity of specific molecular targets such as enzymes and receptors. The exact mechanism varies depending on the context in which the compound is used, but it often involves:

- Binding to excitatory amino acid transporters (EAATs), particularly EAAT1.

- Potential anti-inflammatory effects through modulation of neuroinflammatory pathways.

- Neuroprotective properties that could be beneficial in neurodegenerative diseases.

Biological Activity and Pharmacological Effects

Research indicates that (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride may exhibit several pharmacological effects:

- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neurons from excitotoxicity induced by glutamate, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Activity : Computer-aided predictions indicate that this compound may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride:

- Neuroprotection Study : A study demonstrated that compounds structurally similar to (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride could significantly reduce neuronal death in models of excitotoxicity. The findings suggest that this compound may provide a protective effect against neurodegenerative diseases by inhibiting glutamate toxicity.

- Inflammation Model : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokine production in microglial cells, highlighting its potential as an anti-inflammatory agent.

- Binding Affinity Studies : Research utilizing radiolabeled ligand binding assays showed that (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride has a notable binding affinity for EAATs, suggesting its role in modulating neurotransmitter levels in the synaptic cleft.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride, and how is stereochemical control achieved?

- Methodology : The synthesis typically involves reductive amination of 1-(4-methoxyphenyl)ethanone with a chiral amine precursor. For stereochemical control, asymmetric catalysis (e.g., using chiral auxiliaries or enantioselective reducing agents like (R)- or (S)-BINAP complexes) is critical. The hydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion and minimize racemization. Use chiral HPLC to confirm enantiomeric excess (≥98%) .

Q. How can the enantiomeric purity of this compound be rigorously characterized?

- Analytical Techniques :

- Chiral HPLC : Utilize columns like Chiralpak AD-H or OD-H with a hexane/isopropanol mobile phase to resolve enantiomers .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (1S)-enantiomer .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for similar amino alcohol hydrochlorides .

Q. What are the recommended storage conditions to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. The hydrochloride salt is hygroscopic; desiccants like silica gel are advised .

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free base or oxidized derivatives) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., receptor binding vs. enzymatic inhibition) be resolved?

- Approach :

Standardize Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts.

Validate Target Specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects.

Stereochemistry Impact : Compare (1S)- and (1R)-enantiomers to isolate stereospecific activity, as seen in related amino alcohol studies .

Q. What strategies optimize reaction yield while minimizing by-products (e.g., diastereomers or N-alkylated impurities)?

- Process Optimization :

- Temperature Control : Maintain ≤0°C during amination to suppress side reactions.

- Catalyst Screening : Test Pd/C, Raney Ni, or enantioselective enzymes for reductive steps.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-reduced alcohols) and adjust reducing agent stoichiometry .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- Methodology :

- Radiolabeled Tracers : Synthesize a ¹⁴C-labeled analog to track metabolites in hepatocyte incubations.

- Mass Spectrometry : Perform HRMS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors to map metabolic enzymes involved .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or partition coefficients (LogP)?

- Root Causes : Variations in pH, counterion (HCl vs. free base), or measurement methods (shake-flask vs. HPLC-derived).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.